molecular formula C8H7BrCl2 B3250628 1,3-Dichloro-2-(1-bromoethyl)benzene CAS No. 20444-00-2

1,3-Dichloro-2-(1-bromoethyl)benzene

Cat. No. B3250628
CAS RN: 20444-00-2
M. Wt: 253.95 g/mol
InChI Key: DJMZTIZUMOEJMN-UHFFFAOYSA-N
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Description

“1,3-Dichloro-2-(1-bromoethyl)benzene” is a chemical compound with the molecular formula C8H7BrCl2 . It is also known by other names such as “1-Bromo-2,6-dichlorobenzene”, “2-Bromo-1,3-dichlorobenzene”, and "Benzene, 1-bromo-2,6-dichloro-" .


Molecular Structure Analysis

The molecular structure of “1,3-Dichloro-2-(1-bromoethyl)benzene” consists of a benzene ring with two chlorine atoms and one bromoethyl group attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.


Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3, a boiling point of 241.7±0.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 43.7±0.3 cm3 and a molar volume of 129.5±3.0 cm3 .

Scientific Research Applications

Synthesis of Complex Organic Molecules

Studies have demonstrated innovative synthetic pathways involving halogenated benzene derivatives, including 1,3-Dichloro-2-(1-bromoethyl)benzene, for creating complex organic compounds. For instance, reactions of bis(tetrazole)phenylenes with alkyl halides have led to the surprising formation of vinyl compounds, showcasing the versatility of such halogenated benzenes in organic synthesis (Fleming et al., 2005). Furthermore, KHSO4-catalyzed transformations under solvent-free conditions have been employed to synthesize dibenzenes and benzene derivatives, highlighting a green and economical approach to chemical synthesis (Joshi et al., 2013).

Structural and Interaction Studies

Research into the crystal structures of bromo and dibromomethyl-substituted benzenes and naphthalenes, including derivatives similar to 1,3-Dichloro-2-(1-bromoethyl)benzene, has provided insights into their packing patterns, dominated by Br...Br contacts and C-H...Br hydrogen bonds. These studies are crucial for understanding the solid-state behaviors of such compounds and designing materials with desired properties (Kuś et al., 2023).

Applications in Material Science

Halogenated benzene derivatives are key starting materials for the synthesis of benzyne precursors, Lewis acid catalysts, and luminophores. Research has focused on developing efficient routes to functionalized derivatives, expanding their utility in the creation of advanced materials and catalysts (Reus et al., 2012). Moreover, the synthesis of isocyanates from halogenated benzenes points to applications in optical polymer composites, highlighting the chemical's role in producing high-performance materials (Jianxun et al., 2018).

Environmental and Green Chemistry

The sonolytic degradation of hazardous organic compounds, including chlorinated benzenes, has been studied as a method for environmental remediation. This research emphasizes the potential of ultrasonic energy in breaking down toxic compounds in aqueous solutions, contributing to the development of sustainable waste management techniques (Okuno et al., 2000).

Safety And Hazards

Safety data sheets for similar compounds suggest that they should be handled with care. Protective clothing, gloves, and eye/face protection should be worn when handling the compound . It should be used only in well-ventilated areas and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-(1-bromoethyl)-1,3-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2/c1-5(9)8-6(10)3-2-4-7(8)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMZTIZUMOEJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291055
Record name 2-(1-Bromoethyl)-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-(1-bromoethyl)benzene

CAS RN

20444-00-2
Record name 2-(1-Bromoethyl)-1,3-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20444-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Bromoethyl)-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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